

A Comparative Guide to Inflammasome Inhibition: MCC950 in Focus

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Compound of Interest		
Compound Name:	NPD10084	
Cat. No.:	B2864983	Get Quote

A direct comparative analysis between **NPD10084** and MCC950 cannot be provided at this time. Extensive searches of scientific literature and public databases did not yield any information on a compound designated "**NPD10084**" in the context of inflammasome inhibition. Therefore, this guide will provide a comprehensive overview of the well-characterized NLRP3 inflammasome inhibitor, MCC950, as a reference for researchers, scientists, and drug development professionals.

Introduction to the NLRP3 Inflammasome

The innate immune system utilizes intracellular multiprotein complexes known as inflammasomes to detect a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Among the various types of inflammasomes, the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is the most extensively studied.[2][3] Its activation is implicated in a broad spectrum of inflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[4]

The activation of the NLRP3 inflammasome is a two-step process.[1] A priming signal (Signal 1), often initiated by the activation of Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1 β (pro-IL-1 β) expression.[3] A second activation signal (Signal 2), which can be triggered by diverse stimuli like ATP, crystalline substances, or pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex.[2] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a



CARD), and pro-caspase-1.[3] The assembled inflammasome facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[5] Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[5]

MCC950: A Potent and Specific NLRP3 Inhibitor

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome. [5] It has been extensively used as a chemical probe to study the role of the NLRP3 inflammasome in various diseases.

Mechanism of Action

MCC950 directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[3][5] This interaction interferes with the ATP hydrolysis function of NLRP3, locking it in an inactive conformation and preventing its oligomerization, which is a critical step for inflammasome assembly.[5] Consequently, MCC950 blocks downstream events, including ASC oligomerization, caspase-1 activation, and the release of IL-1β and IL-18.[3][4] Importantly, MCC950's mechanism is downstream of initial activation triggers like potassium efflux.[4][6]

Potency and Specificity

MCC950 exhibits nanomolar potency in inhibiting the NLRP3 inflammasome.[4][7] It has been shown to be highly specific for the NLRP3 inflammasome, with no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[3][4]

Quantitative Data for MCC950

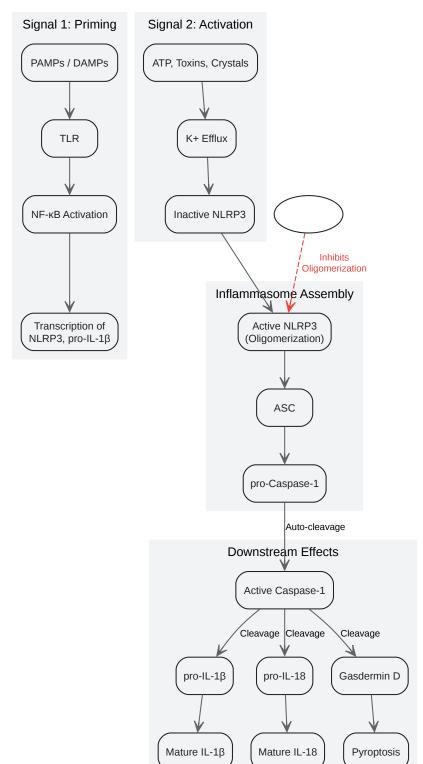


Parameter	Cell Type	Value	Reference(s)
IC50 (IL-1β release)	Mouse Bone Marrow- Derived Macrophages (BMDMs)	~7.5 nM	[4][7]
Human Monocyte- Derived Macrophages (HMDMs)	~8.1 nM	[4][7]	
THP-1 derived macrophages	~0.2 μM	[8]	-
Specificity	NLRC4, AIM2, NLRP1 Inflammasomes	No inhibition observed at concentrations up to 10 μM	[3][4]
Off-Target Activity (IC50)	Carbonic Anhydrase 2 (CA2)	~11 µM	[8][9]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating inflammasome inhibitors.



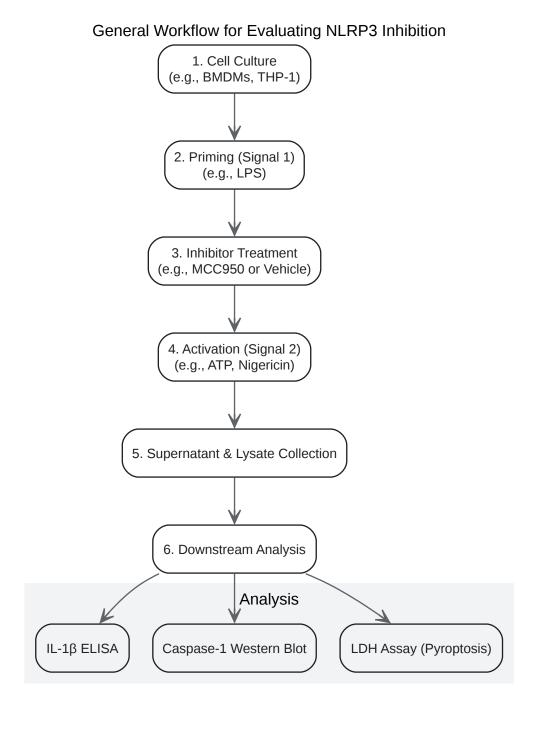


NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition

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Caption: NLRP3 inflammasome activation pathway and MCC950's mechanism of inhibition.





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Caption: A typical experimental workflow for assessing NLRP3 inflammasome inhibition.

Experimental ProtocolsIn Vitro NLRP3 Inflammasome Inhibition Assay



This protocol provides a general framework for assessing the inhibitory effect of a compound like MCC950 on NLRP3 inflammasome activation in macrophages.

1. Cell Culture and Priming:

- Culture bone marrow-derived macrophages (BMDMs) or human THP-1 cells differentiated into macrophages.
- Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.

2. Inhibitor Treatment:

• Pre-incubate the primed cells with various concentrations of MCC950 or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes).

3. Inflammasome Activation:

 Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM for 45 minutes) or Nigericin (e.g., 10 μM for 60 minutes).

4. Sample Collection:

- Centrifuge the plates to pellet any detached cells.
- Collect the cell culture supernatants for cytokine and LDH analysis.
- Lyse the remaining adherent cells to prepare cell lysates for Western blot analysis.

5. Measurement of Inflammasome Activation:

- IL-1β Secretion: Quantify the concentration of mature IL-1β in the culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
- Caspase-1 Activation: Detect the cleaved (active) form of caspase-1 (p20 subunit) in the cell lysates and/or supernatants by Western blotting.



 Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

Off-Target Effects and Clinical Status of MCC950

While highly specific for the NLRP3 inflammasome, MCC950 has been reported to have off-target effects. One identified off-target is carbonic anhydrase 2 (CA2), which MCC950 inhibits with an IC50 of approximately $11 \, \mu M.[8][9]$

MCC950 entered clinical trials for the treatment of inflammatory diseases. However, its development was halted in Phase II trials due to observations of elevated liver transaminases, indicating potential hepatotoxicity at higher doses.[10][11]

Conclusion

MCC950 is a well-defined and valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency and specificity have been instrumental in advancing our understanding of NLRP3-driven inflammation. However, its clinical development has been hampered by safety concerns, highlighting the ongoing need for the development of new NLRP3 inhibitors with improved therapeutic profiles. The lack of available information on "NPD10084" prevents a comparative analysis at this time. Researchers are encouraged to consult peer-reviewed literature for the most current information on novel inflammasome inhibitors as they are developed and characterized.

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